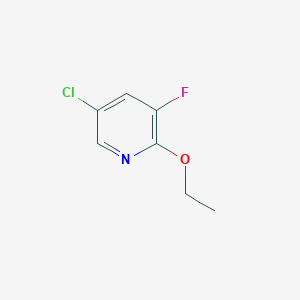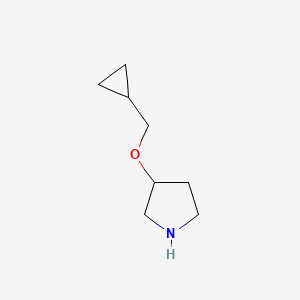
3-(Cyclopropylmethoxy)pyrrolidine
Vue d'ensemble
Description
“3-(Cyclopropylmethoxy)pyrrolidine” is a synthetic compound with the molecular weight of 141.21 . It is a liquid at room temperature .
Synthesis Analysis
Pyrrolidine synthesis involves a variety of methods, including the N-heterocyclization of primary amines with diols . The synthesis of pyrrolidine rings can also be achieved through the formal cycloaddition of cyclopropyl ketones with hydrazones .Molecular Structure Analysis
The molecular formula of “3-(Cyclopropylmethoxy)pyrrolidine” is C8H15NO . The InChI code is 1S/C8H15NO/c1-2-7(1)6-10-8-3-4-9-5-8/h7-9H,1-6H2 .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Research in organic chemistry has explored the utility of compounds structurally related to 3-(Cyclopropylmethoxy)pyrrolidine, focusing on their synthesis and applications in creating more complex molecular structures. For example, cycloisomerization of alpha-aminoallenes catalyzed by gold(III) chloride produces 3-pyrrolines, which are valuable intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products, highlighting the importance of such transformations in organic synthesis (Morita & Krause, 2004). Similarly, the synthesis of alpha-cyclopropyl-beta-homoprolines through 1,3-dipolar cycloadditions of cyclic nitrones demonstrates the versatility of cyclopropyl and pyrrolidine derivatives in synthesizing cyclic beta-amino acids, which can be incorporated into peptides for various applications (Cordero et al., 2009).
Natural Product Synthesis The synthesis of hydroxy-pyrrolizidines and indolizidines from cyclopropenones illustrates the application of cyclopropyl and pyrrolidine derivatives in accessing complex natural product frameworks. This strategy enables the synthesis of australine, alexine, and hyacinthacine type compounds, showcasing the relevance of these derivatives in constructing bioactive molecules with potential pharmaceutical applications (Kondakal, Qamar, & Hemming, 2012).
Herbicidal Activities Derivatives of pyrrolidine, including those related to 3-(Cyclopropylmethoxy)pyrrolidine, have been studied for their herbicidal activities. Novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety were synthesized and found to exhibit herbicidal activity at certain concentrations, indicating the potential of these derivatives in agricultural chemistry (Zhu et al., 2013).
Safety And Hazards
Orientations Futures
Pyrrolidine rings, such as the one in “3-(Cyclopropylmethoxy)pyrrolidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “3-(Cyclopropylmethoxy)pyrrolidine” and similar compounds lies in further exploration of their pharmacological properties and potential applications in drug discovery .
Propriétés
IUPAC Name |
3-(cyclopropylmethoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7(1)6-10-8-3-4-9-5-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDIWYMSLUVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)pyrrolidine | |
CAS RN |
932702-41-5 | |
| Record name | 3-(cyclopropylmethoxy)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)

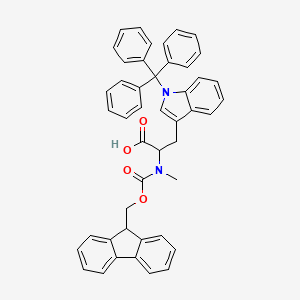

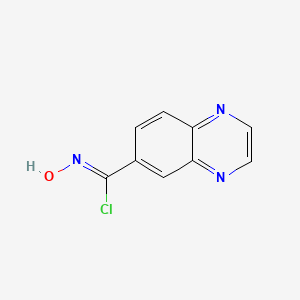
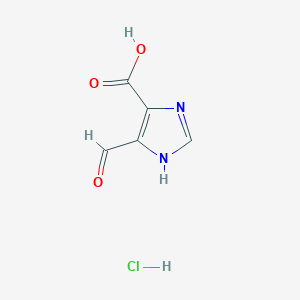
![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)
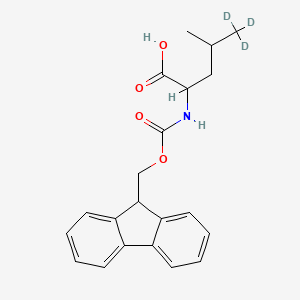
![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)



![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)
